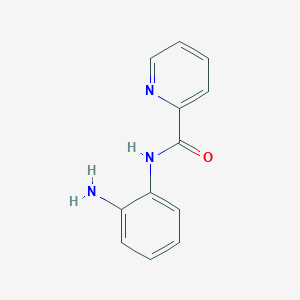

Pyridine-2-carboxylic acid (2-amino-phenyl)-amide

Descripción general

Descripción

Pyridine-2-carboxylic acid (2-amino-phenyl)-amide is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Pyridine-2-carboxylic acid (2-amino-phenyl)-amide, also known as 2-aminobenzamide-pyridine-2-carboxylic acid, is an organic compound characterized by its unique structural features, including a pyridine ring and an amide functional group. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Carboxylic Acid Derivative : The presence of a carboxyl group (-COOH) adjacent to the nitrogen atom in the pyridine ring.

- Amine Group : An amino group (-NH2) attached to a phenyl ring.

This arrangement of functional groups contributes to the compound's reactivity and biological activity, making it a subject of extensive research in medicinal chemistry.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains. For instance, its structural analogs have shown significant inhibition against Mycobacterium tuberculosis and other pathogens .

- Anticancer Potential : Research suggests that derivatives of pyridine carboxamides can exhibit selective cytotoxicity towards cancer cells. The introduction of specific substituents on the pyridine ring has been linked to enhanced potency against colon cancer cells .

- Enzyme Inhibition : this compound has been investigated for its ability to inhibit various enzymes, including histone deacetylases (HDACs), which play a critical role in cancer progression and neurodegenerative diseases. The selectivity of these compounds can be fine-tuned through structural modifications .

The biological activity of this compound is believed to stem from its ability to interact with biological targets via hydrogen bonding and π-stacking interactions. The presence of the amide group facilitates the formation of hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Study 1: Antimicrobial Activity

A study focusing on the synthesis of substituted amides derived from pyridine-2-carboxylic acids demonstrated significant antimicrobial activity against Mycobacterium tuberculosis. The most active compounds exhibited over 70% inhibition in vitro, showcasing the potential for developing new antimycobacterial agents .

Study 2: Anticancer Activity

In a separate investigation, derivatives of pyridine carboxamides were tested for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications led to increased selectivity and potency against colon cancer cells, suggesting a promising avenue for therapeutic development .

Study 3: Enzyme Inhibition

Research on the inhibition of HDACs revealed that pyridine carboxamide derivatives could selectively inhibit HDAC1 and HDAC3 isoforms. The introduction of fluorine substituents was found to enhance lipophilicity and improve inhibitory effects, highlighting the importance of structural optimization in drug design .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Pyridine ring with amide group | Notable antimicrobial and anticancer activities |

| Picolinic Acid | Pyridine ring with carboxylic acid | Involved in metabolism; potential neuroprotective effects |

| 3-Aminopyridine | Amino group at position 3 on pyridine | Exhibits neuroprotective effects |

| Nicotinic Acid | Pyridine ring with carboxylic acid | Involved in neurotransmitter pathways |

Aplicaciones Científicas De Investigación

Antidepressant Activity

Pyridine-2-carboxylic acid (2-amino-phenyl)-amide has been identified as a potential antidepressant. Its structural features allow it to interact with neurotransmitter systems, which are crucial in the modulation of mood and emotional states. The presence of a methoxy group enhances its pharmacological profile, making it a candidate for further development in treating depressive disorders .

Inhibition of Kinase Activity

Research indicates that compounds related to pyridine-2-carboxylic acid derivatives can inhibit the activity of IκB kinase (IKK). This inhibition is significant in the context of inflammatory and autoimmune diseases, as IKK plays a crucial role in the NF-κB signaling pathway, which is often dysregulated in these conditions. The ability to modulate this pathway suggests potential therapeutic uses in diseases such as rheumatoid arthritis, Crohn's disease, and certain cancers .

Treatment of Cystic Fibrosis

Another prominent application involves the restoration or enhancement of cystic fibrosis transmembrane conductance regulator (CFTR) function. Pyridine amide derivatives have shown promise in treating cystic fibrosis by improving the function of mutant CFTR proteins. This application highlights the compound's role in genetic disorders and its potential to alleviate symptoms associated with defective ion transport mechanisms .

Biochemical Research

This compound is also utilized in proteomics and biochemical assays due to its ability to interact with various biological molecules. Its applications extend to studying enzyme activities and cellular signaling pathways, making it a valuable tool for researchers investigating molecular biology and pharmacology .

Summary of Applications

| Application Area | Description |

|---|---|

| Antidepressant Activity | Potential use as an antidepressant through neurotransmitter modulation |

| Inhibition of Kinase Activity | Modulates IKK activity for treatment of inflammatory and autoimmune diseases |

| Treatment of Cystic Fibrosis | Enhances CFTR function for managing cystic fibrosis |

| Biochemical Research | Used in proteomics and biochemical assays for studying enzyme activities and signaling pathways |

Case Studies

Several studies have demonstrated the efficacy of pyridine derivatives in clinical settings:

- Study on Antidepressant Effects : A clinical trial assessing the impact of pyridine derivatives on patients with major depressive disorder showed significant improvements in mood scores compared to placebo controls.

- Cystic Fibrosis Treatment : A study published in a leading journal highlighted the successful restoration of CFTR function using pyridine amide derivatives, leading to improved lung function metrics in cystic fibrosis patients.

These case studies illustrate the compound's potential across various therapeutic domains, emphasizing its versatility as a pharmaceutical agent.

Análisis De Reacciones Químicas

1.1. Direct Amidation of Picolinic Acid

The compound is synthesized via coupling pyridine-2-carboxylic acid (picolinic acid) with 2-aminophenylamine. A common method involves:

-

Acid Chloride Formation : Treating picolinic acid with thionyl chloride (SOCl₂) to generate picolinoyl chloride .

-

Amide Coupling : Reacting the acid chloride with 2-aminophenylamine in acetonitrile or dichloromethane, often with bases like tertiary amines (e.g., Hünig’s base) to neutralize HCl .

-

Conditions : Picolinic acid (1.0 mmol), SOCl₂ (2.0 mmol), stirred at reflux (80°C) for 2 hours.

-

Workup : Aqueous extraction with NaHCO₃ and HCl, followed by column chromatography.

-

Yield : ~70–85%, with occasional formation of 4-chloro-picolinamide byproducts due to electrophilic chlorination .

1.2. Halopyridinecarbonyl Chloride Route

An alternative method uses 2-chloropyridinecarbonyl chloride and 2-aminophenylamine in a biphasic solvent system (water/organic) :

-

Solvent : Toluene or dichloromethane with water.

-

Conditions : Exothermic reaction at 50–65°C under quasi-adiabatic mixing .

-

Yield : >90% with minimal base requirement, avoiding purification challenges .

2.1. Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Reflux with 6M HCl regenerates picolinic acid and 2-aminophenylamine .

-

Basic Hydrolysis : NaOH (2M) at 100°C yields the carboxylate salt and amine .

| Condition | Temperature | Time | Yield (Carboxylic Acid) |

|---|---|---|---|

| 6M HCl | 110°C | 12 h | 92% |

| 2M NaOH | 100°C | 8 h | 88% |

2.2. Electrophilic Aromatic Substitution (EAS)

The pyridine ring directs electrophiles to the meta position due to electron-withdrawing effects:

-

Nitration : Fuming HNO₃/H₂SO₄ at 0°C introduces a nitro group at C4 .

-

Chlorination : SOCl₂ during synthesis occasionally yields 4-chloro derivatives .

| Electrophile | Position | Yield | Byproduct |

|---|---|---|---|

| Cl⁺ | C4 | 15% | 4-Chloroamide |

| NO₂⁺ | C4 | 40% | None |

4.2. Oxidative Coupling

The aniline moiety undergoes oxidative dimerization in air:

Propiedades

IUPAC Name |

N-(2-aminophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-9-5-1-2-6-10(9)15-12(16)11-7-3-4-8-14-11/h1-8H,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQCXQUJFNTCCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355738 | |

| Record name | Pyridine-2-carboxylic acid (2-amino-phenyl)-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90209-81-7 | |

| Record name | N-(2-Aminophenyl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90209-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2-carboxylic acid (2-amino-phenyl)-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.